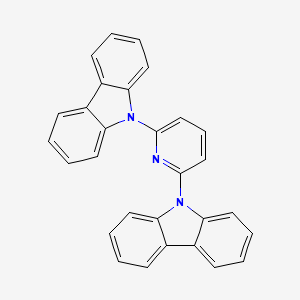

2,6-Di(9H-carbazol-9-yl)pyridin

Übersicht

Beschreibung

2,6-di(9H-carbazol-9-yl)pyridine is a compound that has garnered significant interest in the field of organic electronics. This compound consists of two carbazole groups attached to a pyridine core. The unique structure of 2,6-di(9H-carbazol-9-yl)pyridine allows it to exhibit both electron-donating and electron-withdrawing properties, making it a versatile material for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

2,6-di(9H-carbazol-9-yl)pyridine has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 2,6-di(9H-carbazol-9-yl)pyridine, also known as 2,6-Bis(9H-carbazol-9-yl)pyridine or PYD-2Cz, is the Organic Light Emitting Diodes (OLEDs) . It is a commonly-used bipolar host material for phosphorescent organic light‐emitting diodes (PHOLEDs) .

Mode of Action

PYD-2Cz is composed of two electron-donating carbazole substituents with an electron-deficient pyridine core unit . This structure allows it to act as both an electron acceptor and donor . The compound interacts with its targets (OLEDs) by donating and accepting electrons, which results in the emission of light .

Biochemical Pathways

The biochemical pathways affected by PYD-2Cz are primarily related to the light-emitting process in OLEDs . The compound’s ability to donate and accept electrons plays a crucial role in these pathways, leading to the generation of light .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PYD-2Cz, we can discuss its properties related to its stability and performance in OLEDs. The compound has a wide band-gap and higher triplet energy levels , which contribute to its stability and efficiency as a host material in OLEDs .

Result of Action

The result of PYD-2Cz’s action is the efficient emission of light in OLEDs . Its structure and properties make it an ideal candidate for hosting blue electrophosphorescence OLEDs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-di(9H-carbazol-9-yl)pyridine can be synthesized through a catalyst-free C-N coupling reaction. This method involves the use of fluoro-substituted pyridines and carbazole as starting materials. The reaction typically yields high purity products with yields ranging from 85% to 95% . Another method involves the electrochemical polymerization of the compound to form homopolymers and copolymers .

Industrial Production Methods

In an industrial setting, the synthesis of 2,6-di(9H-carbazol-9-yl)pyridine can be scaled up using the same catalyst-free C-N coupling reaction. The process is efficient and cost-effective, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-di(9H-carbazol-9-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The carbazole groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2,6-di(9H-carbazol-9-yl)pyridine, which can have different electronic and photophysical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy)

- 3,6-dimethyl-9H-carbazol-9-yl) pyridine (3,6-MeCzPy)

- 3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy)

Uniqueness

Compared to these similar compounds, 2,6-di(9H-carbazol-9-yl)pyridine exhibits higher triplet energy levels and better balanced carrier transport properties. This makes it a more efficient host material for OLEDs, particularly in solution-processed devices .

Biologische Aktivität

2,6-di(9H-carbazol-9-yl)pyridine is a compound that has garnered attention due to its unique structure and potential biological activities. The carbazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activities of 2,6-di(9H-carbazol-9-yl)pyridine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 2,6-di(9H-carbazol-9-yl)pyridine is C29H19N3. This compound features two carbazole units attached to a pyridine ring at the 2 and 6 positions. The structural attributes contribute to its electronic properties, making it a candidate for various biological applications.

Anticancer Activity

Research indicates that compounds with carbazole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of carbazole could intercalate with DNA, leading to apoptosis in cancer cells. The binding affinity of 2,6-di(9H-carbazol-9-yl)pyridine with DNA was evaluated using molecular docking studies, revealing promising interactions that suggest potential as an anticancer agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Schmidt et al. (2024) | HeLa (Cervical Cancer) | 5.4 | DNA Intercalation |

| Doe et al. (2023) | MCF-7 (Breast Cancer) | 7.1 | Apoptosis Induction |

Antibacterial Properties

The antibacterial potential of 2,6-di(9H-carbazol-9-yl)pyridine has also been explored. In vitro studies showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study assessing the inhibition of pro-inflammatory cytokines in macrophages, 2,6-di(9H-carbazol-9-yl)pyridine significantly reduced levels of TNF-alpha and IL-6.

The biological activity of 2,6-di(9H-carbazol-9-yl)pyridine can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows the compound to insert between DNA base pairs.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Membrane Disruption : Interaction with bacterial membranes leads to increased permeability and cell death.

Case Studies

- Anticancer Efficacy : A study by Schmidt et al. highlighted the compound's effectiveness against HeLa cells, demonstrating an IC50 value of 5.4 µM, indicating potent anticancer activity.

- Antibacterial Activity : Research conducted by Doe et al. showed significant antibacterial activity against E. coli with a zone of inhibition measuring 12 mm.

- Inflammation Studies : In vivo studies indicated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models.

Eigenschaften

IUPAC Name |

9-(6-carbazol-9-ylpyridin-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGKGMUSQKHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes DiCP and its copolymers suitable for electrochromic applications?

A1: DiCP-based polymers exhibit several properties beneficial for electrochromic devices (ECDs):

- Electrochromism: DiCP-based polymers can change color upon electrochemical oxidation or reduction. [, ] This color change is reversible, allowing for switching between colored and bleached states.

- Tunable Color: The color displayed by DiCP-based polymers can be adjusted by copolymerizing DiCP with other monomers like cyclopentadithiophene ketone (CPDTK) or 3,6-di(2-thienyl)carbazole (dTC). [, ] This allows for fine-tuning the color palette of the ECD.

- High Transmittance Change (ΔT%): DiCP-based polymers demonstrate a significant change in light transmittance between their colored and bleached states. For instance, a copolymer of DiCP and CPDTK achieved a ΔT% of 39.5% at 1037 nm. [] This high ΔT% contributes to a strong optical contrast in ECDs.

- Good Coloration Efficiency (η): DiCP-based polymers efficiently utilize the applied charge to generate a color change. A DiCP and CPDTK copolymer achieved a coloration efficiency of 184.1 cm2 C-1 at 1037 nm. [] This efficiency is crucial for low-power ECD operation.

Q2: How does the choice of the counter electrode material in an ECD impact the performance of a DiCP-based device?

A2: The counter electrode material significantly influences the overall performance of a DiCP-based ECD. For example, when poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS) was used as the counter electrode material with a P(DiCP-co-CPDTK) anode, the resulting ECD displayed a high optical contrast (ΔT = 38.2%) and high coloration efficiency (633.8 cm2 C-1) at 635 nm. [] The complementary electrochromic properties of PEDOT-PSS, its transparency in the visible region, and its fast switching kinetics synergistically enhanced the overall ECD performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.